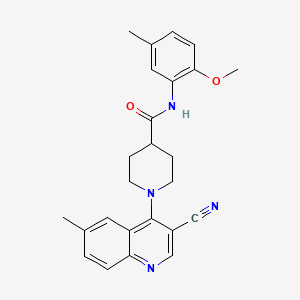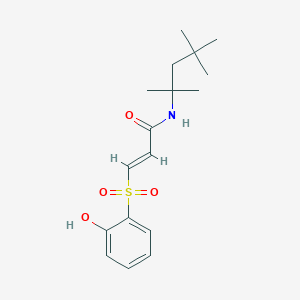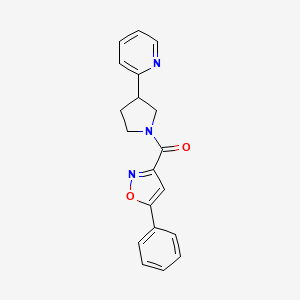
(5-Phenylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Phenylisoxazol-3-yl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone, also known as PPM1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Novel Sodium Channel Blocker and Anticonvulsant Agents
A study by Malik and Khan (2014) focused on the design and synthesis of derivatives that act as sodium channel blockers and anticonvulsant agents. One potent compound demonstrated significant efficacy in the maximal electroshock (MES) test, suggesting a potential mechanism of action involving sodium channels, which could be relevant for neurological conditions such as epilepsy (Malik & Khan, 2014).
Optical Materials with Large Stokes' Shift
Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show promise as luminescent materials due to their significant Stokes' shift. The study highlighted the ability to tune the quantum yields of these compounds, making them suitable for applications in optical materials and devices (Volpi et al., 2017).
Antimicrobial Activity of Pyrazoline Derivatives
Research by Kumar et al. (2012) on pyrazoline derivatives synthesized from chalcones and isoniazid demonstrated good antimicrobial activity. This suggests that modifications of the core structure could yield compounds with beneficial therapeutic properties against various microbial infections (Kumar et al., 2012).
Crystallographic and DFT Studies
Huang et al. (2021) conducted crystallographic and DFT studies on boric acid ester intermediates, revealing insights into their molecular structures and physicochemical properties. Such studies are vital for understanding the structural basis of chemical reactivity and potential applications in material science (Huang et al., 2021).
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives with demonstrated anti-inflammatory and antibacterial activities. This work suggests the potential of similar structures for developing new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-12-18(24-21-17)14-6-2-1-3-7-14)22-11-9-15(13-22)16-8-4-5-10-20-16/h1-8,10,12,15H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRDYLPDPSVPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
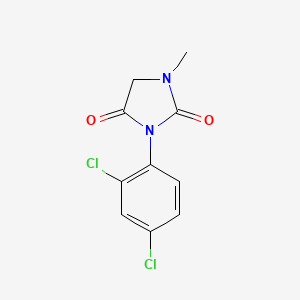

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)
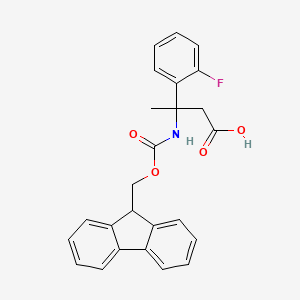
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
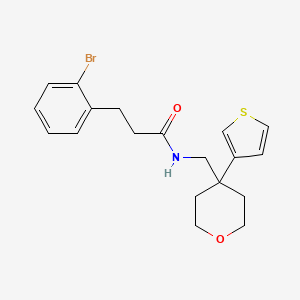
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)
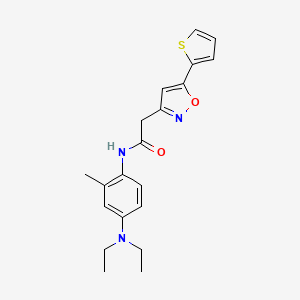
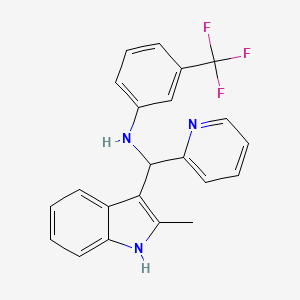
![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)
